1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine] is a heterocyclic compound characterized by its unique spiro structure. It is classified under the category of spirocyclic compounds, which are known for their distinctive arrangement of atoms that creates a bridge between two or more rings. This compound is identified by the CAS number 5745-83-5 and has been the subject of various studies due to its potential applications in medicinal chemistry and materials science.
Methods and Technical Details
The synthesis of 1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine] typically involves a condensation reaction between cyclohexanone and 1,8-diaminonaphthalene under acidic conditions. The reaction mechanism can be described as follows:
Industrial production may utilize optimized reaction conditions, including specific catalysts and controlled temperature and pressure, to enhance yield and purity.
Structure and Data
The molecular formula of 1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine] is C17H20N2, with a molecular weight of 252.35 g/mol. The IUPAC name for this compound is 3-methylspiro[1H-perimidine-2,1'-cyclohexane].
Property | Value |
---|---|
CAS Number | 5745-83-5 |
Molecular Formula | C17H20N2 |
Molecular Weight | 252.35 g/mol |
IUPAC Name | 3-methylspiro[1H-perimidine-2,1'-cyclohexane] |
InChI | InChI=1S/C17H20N2/c1-19-15-10-6-8-13-7-5-9-14(16(13)15)18-17(19)11-3-2-4-12-17/h5-10,18H,2-4,11-12H2,1H3 |
InChI Key | TYFPYPFNZQUIGU-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=CC=CC3=C2C(=CC=C3)NC14CCCCC4 |
Reactions and Technical Details
1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine] can participate in various chemical reactions:
Types of Reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Alkyl halides | Base present |
The mechanism of action for 1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine] involves its interaction with biological targets such as enzymes or receptors. The compound acts as a ligand that binds to these targets, modulating their activity. This interaction can lead to various biological effects depending on the specific target involved.
The physical properties of 1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine] include its appearance as a solid at room temperature. Specific data regarding boiling point and melting point are not readily available but can be determined through experimental methods.
The chemical properties include stability under standard laboratory conditions and reactivity towards oxidation and reduction processes. Its unique spirocyclic structure contributes to its chemical behavior in reactions.
The compound has several scientific applications:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7